molecular formula C7H5BrClFO B2439030 3-Bromo-2-chloro-6-fluorobenzyl alcohol CAS No. 1784628-56-3

3-Bromo-2-chloro-6-fluorobenzyl alcohol

Cat. No.: B2439030
CAS No.: 1784628-56-3
M. Wt: 239.47
InChI Key: PGKSLPNFKYEKDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-6-fluorobenzyl alcohol typically involves the bromination, chlorination, and fluorination of benzyl alcohol. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactors where the reactants are combined under controlled conditions to ensure consistent quality and yield. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-6-fluorobenzyl alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various benzyl alcohols .

Scientific Research Applications

3-Bromo-2-chloro-6-fluorobenzyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-fluorobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzyl bromide
  • 3-Bromo-2-chloro-6-fluorotoluene
  • 3-Chloro-2-fluorobenzyl bromide

Uniqueness

3-Bromo-2-chloro-6-fluorobenzyl alcohol is unique due to its specific combination of bromine, chlorine, and fluorine atoms on the benzyl alcohol structure. This unique arrangement imparts distinct chemical properties and reactivity compared to similar compounds .

Biological Activity

3-Bromo-2-chloro-6-fluorobenzyl alcohol is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C7_7H5_5BrClF
CAS Number: 886615-31-2
Molecular Weight: 223.47 g/mol

The compound features a benzyl alcohol structure with bromine, chlorine, and fluorine substituents on the aromatic ring, which significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can lead to:

  • Enzyme Inhibition: The halogenated structure can enhance binding affinity to specific enzymes, potentially inhibiting their activity.
  • Receptor Modulation: It may act as a modulator for certain receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity: Preliminary studies suggest that halogenated compounds can exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes.

Biological Activity Data

Activity Type Description Reference
AntimicrobialExhibits activity against various bacterial strains in vitro.
CytotoxicityDemonstrates cytotoxic effects on cancer cell lines at certain concentrations.
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways.

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The compound showed significant inhibition at concentrations above 50 µg/mL, indicating its potential as an antimicrobial agent.
  • Cytotoxicity Assessment:
    In a cytotoxicity assay involving human cancer cell lines (e.g., HeLa cells), the compound was tested at various concentrations (10 µM to 100 µM). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 30 µM, suggesting potential therapeutic applications in oncology.
  • Enzyme Interaction Studies:
    Research focused on the inhibition of cytochrome P450 enzymes revealed that this compound acts as a moderate inhibitor, which could have implications for drug metabolism and interactions in pharmacology.

Safety and Toxicology

According to safety data sheets, this compound is classified with specific target organ toxicity (STOT) effects. It may cause irritation upon contact with skin or eyes and should be handled with appropriate safety measures in laboratory settings .

Properties

IUPAC Name

(3-bromo-2-chloro-6-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKSLPNFKYEKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CO)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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